molecular formula C7H7Br2NO B7828538 3,5-Dibromo-2-methoxy-6-methylpyridine CAS No. 156094-65-4

3,5-Dibromo-2-methoxy-6-methylpyridine

Cat. No.: B7828538
CAS No.: 156094-65-4
M. Wt: 280.94 g/mol
InChI Key: FQLPQICBHXAAJK-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-methoxy-6-methylpyridine is a brominated pyridine derivative with a methoxy group and a methyl group attached to the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation: Starting from 2-methoxy-6-methylpyridine, halogenation with bromine in the presence of a suitable catalyst can introduce bromine atoms at the 3 and 5 positions.

  • Methylation: Methylation of 3,5-dibromopyridine using methyl iodide or dimethyl sulfate can introduce the methoxy group at the 2 position.

  • Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reactions can be employed to synthesize this compound from appropriate boronic acids and halopyridines.

Industrial Production Methods: Industrial production typically involves large-scale halogenation and methylation reactions under controlled conditions to ensure high yield and purity. Continuous flow reactors and optimized reaction conditions are often used to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the methyl group to a carboxylic acid derivative.

  • Reduction: Reduction reactions can reduce the bromine atoms to hydrogen, forming a dibromomethyl derivative.

  • Substitution: Nucleophilic substitution reactions can replace the bromine atoms with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromyl chloride.

  • Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

  • Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed:

  • Oxidation: 3,5-Dibromo-2-methoxy-6-carboxypyridine.

  • Reduction: this compound (reduced form).

  • Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

3,5-Dibromo-2-methoxy-6-methylpyridine is used in various scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,5-Dibromo-2-methoxy-6-methylpyridine exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact molecular pathways involved would depend on the biological context and the specific target.

Comparison with Similar Compounds

  • 2-Amino-3,5-dibromo-6-methylpyridine: Similar structure but with an amino group instead of a methoxy group.

  • 3,5-Dibromo-2-methoxy-6-ethylpyridine: Similar but with an ethyl group instead of a methyl group.

  • 3,5-Dibromo-2-hydroxy-6-methylpyridine: Similar but with a hydroxyl group instead of a methoxy group.

Properties

IUPAC Name

3,5-dibromo-2-methoxy-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO/c1-4-5(8)3-6(9)7(10-4)11-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLPQICBHXAAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1Br)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856948
Record name 3,5-Dibromo-2-methoxy-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156094-65-4
Record name Pyridine, 3,5-dibromo-2-methoxy-6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156094-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-2-methoxy-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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